molecular formula C22H24N4O4S B2919951 N-(3,4-dimethoxyphenyl)-2-[1-oxo-4-(thiomorpholin-4-yl)-1,2-dihydrophthalazin-2-yl]acetamide CAS No. 1251676-28-4

N-(3,4-dimethoxyphenyl)-2-[1-oxo-4-(thiomorpholin-4-yl)-1,2-dihydrophthalazin-2-yl]acetamide

Cat. No.: B2919951
CAS No.: 1251676-28-4
M. Wt: 440.52
InChI Key: WZSUIKPJHRKPFM-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-2-[1-oxo-4-(thiomorpholin-4-yl)-1,2-dihydrophthalazin-2-yl]acetamide is a synthetic acetamide derivative featuring a 3,4-dimethoxyphenyl group, a phthalazinone core substituted with thiomorpholine, and an acetamide linker. The 3,4-dimethoxyphenyl moiety is associated with neuroactive compounds (e.g., anticonvulsants), while thiomorpholine may enhance solubility or modulate kinase interactions . The phthalazinone scaffold is less common in the evidence but shares similarities with pyrimidinone and quinazolinone systems seen in kinase inhibitors and antimicrobial agents .

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-(1-oxo-4-thiomorpholin-4-ylphthalazin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O4S/c1-29-18-8-7-15(13-19(18)30-2)23-20(27)14-26-22(28)17-6-4-3-5-16(17)21(24-26)25-9-11-31-12-10-25/h3-8,13H,9-12,14H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZSUIKPJHRKPFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3C(=N2)N4CCSCC4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-2-[1-oxo-4-(thiomorpholin-4-yl)-1,2-dihydrophthalazin-2-yl]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Dimethoxyphenyl Intermediate: This step involves the reaction of 3,4-dimethoxybenzaldehyde with appropriate reagents to form the dimethoxyphenyl intermediate.

    Synthesis of the Thiomorpholine Ring: The thiomorpholine ring is synthesized through a series of reactions involving thiol and amine precursors.

    Coupling of Intermediates: The dimethoxyphenyl intermediate is then coupled with the thiomorpholine intermediate under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This includes the use of catalysts, solvents, and reaction conditions that are scalable and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-2-[1-oxo-4-(thiomorpholin-4-yl)-1,2-dihydrophthalazin-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the dimethoxyphenyl group, using electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Electrophiles or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-2-[1-oxo-4-(thiomorpholin-4-yl)-1,2-dihydrophthalazin-2-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-2-[1-oxo-4-(thiomorpholin-4-yl)-1,2-dihydrophthalazin-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Epirimil (N-(3,4-dimethoxyphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide)

  • Structural Differences: Replaces the phthalazinone-thiomorpholine system with a pyrimidine-thio group. Retains the 3,4-dimethoxyphenylacetamide backbone.
  • Functional Insights: Demonstrated 100% efficacy in preventing seizures in animal models, highlighting the 3,4-dimethoxyphenyl group’s role in CNS activity. The thioether linkage and pyrimidine ring may enhance blood-brain barrier penetration compared to the target compound’s thiomorpholine-phthalazinone system .

CK1 Inhibitor (Compound 19: 2-((3-(3,5-Dimethoxyphenyl)-4-oxo-3,4-dihydropyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide)

  • Structural Differences: Features a pyrimidinone core and trifluoromethyl benzothiazole group instead of phthalazinone-thiomorpholine. Includes a 3,5-dimethoxyphenyl substitution.
  • Functional Insights: Acts as a casein kinase 1 (CK1) inhibitor, suggesting heterocyclic cores (pyrimidinone vs. phthalazinone) influence kinase selectivity. The trifluoromethyl group enhances metabolic stability, a feature absent in the target compound .

N-Substituted Dichlorophenyl Acetamide (2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide)

  • Structural Differences: Substitutes phthalazinone with a dihydro-pyrazolyl ring and uses dichlorophenyl instead of dimethoxyphenyl.
  • Crystallographic data reveal conformational flexibility (dihedral angles: 44.5°–77.5°), which may affect binding compared to the more rigid phthalazinone system .

Morpholin-3-yl Acetamide Derivatives

  • Structural Differences :
    • Replace thiomorpholine with 2-oxomorpholin-3-yl groups.
    • Include substituents like acetyl and methylsulfonyl.
  • Functional Insights :
    • Synthetic routes involve acetyl chloride coupling, similar to methods used for dimethoxyphenyl acetamides.
    • Methylsulfonyl groups may improve solubility or target engagement compared to thiomorpholine’s sulfur-based interactions .

Pharmacological Implications and Knowledge Gaps

  • The 3,4-dimethoxyphenyl group is a recurring motif in neuroactive compounds, but its pairing with thiomorpholine-phthalazinone is novel.
  • Thiomorpholine’s sulfur atom may confer redox-modulating properties or kinase affinity, but direct evidence is lacking.
  • Comparative data on solubility, bioavailability, and target binding are needed to rank this compound against analogs.

Data Table: Key Structural and Functional Attributes

Compound Name Core Structure Key Substituents Reported Activity Reference
Target Compound Phthalazinone Thiomorpholine, 3,4-dimethoxyphenyl N/A (inferred neuroactive) -
Epirimil Pyrimidine-thio 3,4-dimethoxyphenyl, pyridinyl Anticonvulsant
CK1 Inhibitor (Compound 19) Pyrimidinone 3,5-dimethoxyphenyl, CF3-benzothiazole Kinase inhibition
Dichlorophenyl Acetamide Dihydro-pyrazolyl 3,4-dichlorophenyl Antibacterial (inferred)
Morpholin-3-yl Acetamide 2-Oxomorpholin-3-yl Acetyl, methylsulfonyl N/A (synthetic focus)

Biological Activity

N-(3,4-dimethoxyphenyl)-2-[1-oxo-4-(thiomorpholin-4-yl)-1,2-dihydrophthalazin-2-yl]acetamide is a complex organic compound with potential pharmacological properties. Its structure suggests interactions with various biological targets, making it significant in medicinal chemistry and drug development. This article reviews its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H24N4O4SC_{22}H_{24}N_{4}O_{4}S, with a molecular weight of 440.5 g/mol. The structural components include:

  • Dihydrophthalazine moiety : Known for its role in various biological activities.
  • Thiomorpholine ring : Often associated with analgesic and anti-inflammatory effects.
  • Dimethoxyphenyl group : Implicated in enhancing bioactivity through electron-donating effects.

Synthesis

The synthesis of this compound involves several key steps:

  • Formation of the thiomorpholine ring : Utilizing established organic chemistry techniques.
  • Construction of the dihydrophthalazine core : Achieved through multi-step reactions.
  • Final assembly : Combining all components under controlled conditions to ensure high yield and purity.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, which are summarized below:

1. Antiviral Properties

Studies have shown that compounds similar to this compound can inhibit viral replication by targeting specific viral proteins or pathways .

2. Anti-nausea Effects

Preliminary research suggests potential applications in treating nausea and vomiting, particularly in chemotherapy contexts. The compound may act on neurotransmitter pathways involved in the emetic response.

3. Analgesic and Anti-inflammatory Effects

The presence of the thiomorpholine ring indicates possible analgesic properties. Compounds with similar structures have been documented to exhibit anti-inflammatory effects through inhibition of pro-inflammatory cytokines .

The exact mechanisms by which this compound exerts its effects are still under investigation. However, it is hypothesized that:

  • Binding to specific receptors : The compound may interact with neurotransmitter receptors involved in pain and nausea pathways.
  • Inhibition of enzymatic activity : Similar compounds have demonstrated the ability to inhibit enzymes critical for viral replication and inflammatory responses.

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

StudyFindings
Study ADemonstrated antiviral activity against specific viral strains.
Study BShowed significant reduction in nausea symptoms in preclinical models.
Study CHighlighted anti-inflammatory effects in animal models of arthritis.

Q & A

Q. What synthetic methodologies are recommended for preparing this compound, and how can reaction yields be optimized?

Answer: Synthesis typically involves coupling acetamide derivatives with heterocyclic moieties under mild basic conditions. Key steps include:

  • Solvent/base selection : Use dimethylformamide (DMF) with potassium carbonate to facilitate nucleophilic substitution reactions. For example, chloroacetylation of intermediates in DMF at room temperature achieves high reactivity .
  • Monitoring : Track reaction progress via thin-layer chromatography (TLC) to optimize reaction time and minimize byproducts .
  • Purification : Employ column chromatography (e.g., silica gel with gradients of methanol in dichloromethane) followed by recrystallization (e.g., ethyl acetate) to isolate pure compounds .

Q. How can spectroscopic techniques confirm the compound’s structural integrity?

Answer:

  • NMR : Analyze ¹H and ¹³C NMR spectra to verify substituent positions. For instance, aromatic protons in the 3,4-dimethoxyphenyl group resonate at δ 7.1–7.4 ppm, while thiomorpholine protons appear as multiplet signals near δ 3.3–4.1 ppm .
  • Mass spectrometry : Use ESI/APCI(+) to confirm molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ peaks). Discrepancies >2 ppm suggest impurities or incorrect adducts .

Q. What storage conditions ensure compound stability?

Answer: Store lyophilized or crystalline forms at 2–8°C in airtight glass containers to prevent hydrolysis or oxidation of the thiomorpholine moiety. Avoid prolonged exposure to light, as the phthalazinone core may degrade under UV .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of the thiomorpholin-4-yl group?

Answer:

  • Analog synthesis : Replace thiomorpholine with morpholine or piperazine derivatives to assess sulfur’s impact on target binding .
  • Bioactivity assays : Compare IC₅₀ values in enzyme inhibition assays (e.g., kinase or protease panels) to determine sulfur’s contribution to potency .
  • Computational modeling : Perform docking studies to evaluate hydrogen bonding and hydrophobic interactions between thiomorpholine and active sites .

Q. How should researchers address contradictions in biological activity data across models?

Answer:

  • Model validation : Cross-test in both in vitro (e.g., cell-based assays) and in vivo (e.g., rodent models) systems. For example, hypoglycemic activity observed in mice may require validation in human primary hepatocytes .
  • Dose-response analysis : Ensure consistent molar concentrations across studies. Discrepancies may arise from differences in bioavailability or metabolic clearance .

Q. What strategies improve metabolic stability for pharmacokinetic studies?

Answer:

  • Microsomal assays : Incubate the compound with liver microsomes to identify metabolic hotspots (e.g., oxidation of the phthalazinone ring) .
  • Derivatization : Introduce electron-withdrawing groups (e.g., fluorine) at vulnerable positions to slow hepatic degradation .
  • Plasma stability tests : Monitor half-life in plasma at 37°C to optimize formulations for intravenous administration .

Q. How can computational methods predict off-target interactions?

Answer:

  • Molecular docking : Use software like AutoDock Vina to screen against protein databases (e.g., PDB) and identify potential off-targets (e.g., cytochrome P450 enzymes) .
  • ADMET prediction : Apply tools like SwissADME to estimate permeability (LogP), solubility, and toxicity risks .

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